molecular formula C15H19N3 B2792919 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile CAS No. 1436045-17-8

5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile

Cat. No. B2792919
M. Wt: 241.338
InChI Key: DFPZPSQAWWCREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile, also known as MPA, is a chemical compound that belongs to the family of nitriles. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body. MPA has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism Of Action

5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile increases the levels of endocannabinoids, which can activate the cannabinoid receptors in the body and produce various physiological effects.

Biochemical And Physiological Effects

5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has been shown to produce various biochemical and physiological effects in the body, including pain relief, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. It has also been shown to increase the levels of endocannabinoids in the body, which can activate the cannabinoid receptors and produce various effects, such as appetite stimulation, pain relief, and mood modulation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in lab experiments is its high selectivity and potency towards FAAH inhibition. This makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile is its potential off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile, including:
1. Investigating the potential therapeutic applications of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders.
2. Studying the pharmacokinetics and pharmacodynamics of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in vivo to better understand its efficacy and safety.
3. Developing new analogs of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile with improved selectivity and potency towards FAAH inhibition.
4. Exploring the potential synergistic effects of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile with other drugs or therapies in the treatment of various diseases.
5. Investigating the role of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in the regulation of the endocannabinoid system and its interactions with other physiological systems in the body.
In conclusion, 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile is a potent and selective inhibitor of FAAH, which has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of FAAH, which increases the levels of endocannabinoids in the body and produces various physiological effects. While 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has several advantages for lab experiments, it also has some limitations that need to be considered. There are several future directions for the research on 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile, which can help in the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile involves the reaction of 6-methyl-2-bromomethylpyridine with 3-butyn-1-amine in the presence of sodium hydride and dimethylformamide. The resulting product is further reacted with pentanenitrile to obtain 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile.

Scientific Research Applications

5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids in the body, which can help in the management of these diseases. Moreover, 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has also been investigated for its potential role in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-3-11-18(12-6-4-5-10-16)13-15-9-7-8-14(2)17-15/h1,7-9H,4-6,11-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPZPSQAWWCREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCCCC#N)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile

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